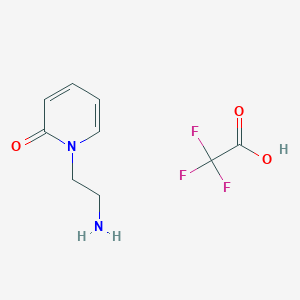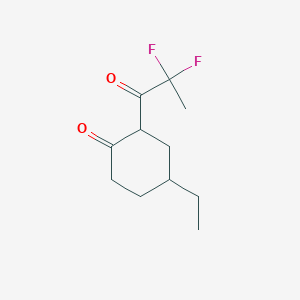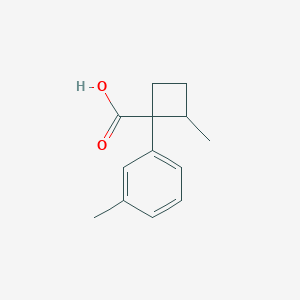
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridinone core with an aminoethyl side chain, and it is often used in the form of its trifluoroacetate salt to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through nucleophilic substitution reactions.
Formation of the Trifluoroacetate Salt: The final step involves converting the free base into its trifluoroacetate salt by reacting it with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives with modified functional groups .
科学的研究の応用
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various enzymes and receptors involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridinone core and have been studied for their anti-fibrotic and anti-tumor activities.
Nicotinamide Derivatives: These compounds also contain a pyridinone core and are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile modifications and interactions with various biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C9H11F3N2O3 |
|---|---|
分子量 |
252.19 g/mol |
IUPAC名 |
1-(2-aminoethyl)pyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c8-4-6-9-5-2-1-3-7(9)10;3-2(4,5)1(6)7/h1-3,5H,4,6,8H2;(H,6,7) |
InChIキー |
NIMYGTUERKOCKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)CCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)


